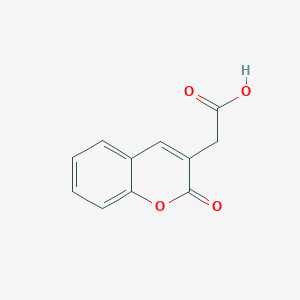

(2-Oxo-2H-chromen-3-yl)acetic acid

Overview

Description

(2-Oxo-2H-chromen-3-yl)acetic acid, also known as coumarin-3-acetic acid, is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by its chromen-2-one structure, which is responsible for its diverse biological activities. The molecular formula of this compound is C11H8O4, and it has a molecular weight of 204.18 g/mol .

Mechanism of Action

Mode of Action

The exact mode of action of (2-Oxo-2H-chromen-3-yl)acetic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

A related compound, ethyl 2,2-difluoro-2-(2-oxo-2h-chromen-3-yl) acetate, has been reported to suppress the egfr/pi3k/akt/mtor signaling pathway, which plays a crucial role in cell proliferation and survival .

Result of Action

Compounds with similar structures have shown various biological activities, including antimicrobial effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

Biochemical Analysis

Biochemical Properties

It is known that coumarin derivatives can interact with various enzymes and proteins

Cellular Effects

Some coumarin derivatives have been found to inhibit the proliferation, migration, and invasion of certain cancer cell lines . They can also induce cell cycle arrest and apoptosis

Molecular Mechanism

Some coumarin derivatives are known to exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-2H-chromen-3-yl)acetic acid can be achieved through various methods. One common approach involves the Perkin condensation reaction, where para-substituted 2-hydroxybenzaldehydes react with succinic acid anhydride and sodium succinate under thermal or microwave conditions. This reaction is followed by intramolecular lactonization to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Perkin condensation reactions, optimized for higher yields and purity. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents into the chromen-2-one ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.

Major Products: The major products formed from these reactions include substituted chromen-2-ones, dihydro derivatives, and quinones .

Scientific Research Applications

(2-Oxo-2H-chromen-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Comparison with Similar Compounds

Coumarin: The parent compound, known for its anticoagulant properties.

Warfarin: A well-known anticoagulant derived from coumarin.

Dicoumarol: Another anticoagulant with a similar structure.

Uniqueness: (2-Oxo-2H-chromen-3-yl)acetic acid stands out due to its diverse biological activities, including antimicrobial, antifungal, and antineoplastic properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Biological Activity

(2-Oxo-2H-chromen-3-yl)acetic acid, also known as a coumarin derivative, has garnered significant attention in recent pharmacological research due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by various studies and findings.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated several derivatives of this compound and found that they had substantial activity against various bacterial strains, including:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid | Staphylococcus pneumoniae | High |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid | Pseudomonas aeruginosa | Moderate |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid | Bacillus subtilis | Moderate |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid | Salmonella panama | Low |

These findings indicate that modifications to the coumarin structure can enhance its antimicrobial efficacy against specific pathogens .

2. Anticancer Properties

The anticancer potential of this compound has been extensively studied. Various derivatives have shown promising results in inhibiting cancer cell proliferation in different types of cancer, including breast and lung cancers. Key findings include:

Case Studies

- MCF7 Breast Cancer Cells :

- A549 Lung Cancer Cells :

- Renal Cell Carcinoma :

3. Antioxidant Activity

The antioxidant properties of this compound have also been explored. Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was measured using various assays, demonstrating a significant reduction in oxidative damage in cellular models .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : It is suggested that the compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Anticancer Mechanism : The induction of apoptosis in cancer cells is attributed to the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors such as Bcl-2 .

5. Conclusion

This compound represents a promising compound with significant biological activities, particularly in antimicrobial and anticancer domains. Ongoing research aims to optimize its efficacy through structural modifications and to further elucidate its mechanisms of action.

Properties

IUPAC Name |

2-(2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJIXDKRFQBKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339151 | |

| Record name | (2-Oxo-2H-chromen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20862-58-2 | |

| Record name | (2-Oxo-2H-chromen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.